Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound's structure, characterized by the presence of isoxazole rings, allows for a range of chemical modifications, making it a versatile scaffold for the development of new pharmacophores, prodrugs, and other functional materials.
Isoxazole derivatives have been explored for their medicinal properties. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide as a prodrug for an antiarthritic agent highlights the potential of isoxazole compounds in the development of new therapeutic agents1. Additionally, the antimicrobial and mosquito larvicidal activity of certain isoxazole-based compounds suggests their utility in public health applications8.
The one-pot high-throughput synthesis of a library of methyl 3,5-diaryl-isoxazoline-5-carboxylates demonstrates the compound's suitability for rapid and efficient generation of diverse chemical libraries, which can be invaluable in drug discovery and materials science2.
Isoxazole derivatives serve as scaffolds for further chemical modifications, as seen in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles3. The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain precursors for isoxazole-fused heterocycles further illustrates the versatility of these compounds in synthetic chemistry4.
Studies on the effects of 5-carboxy-3-methylisoxazole on carbohydrate and fat metabolism indicate that isoxazole derivatives can influence metabolic processes, potentially leading to applications in the treatment of metabolic disorders5.
The chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their evaluation for insecticidal activity suggest that isoxazole derivatives could be developed as insecticides, contributing to pest control strategies9.
The thermal isomerization and rearrangement processes in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids provide insights into the stability and behavior of these compounds under thermal conditions, which is important for their practical applications10.
This compound can be classified as:
The synthesis of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate can be achieved through several methods, primarily involving cycloaddition reactions and functionalization of isoxazole derivatives.
The molecular structure of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate features:
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate can participate in various chemical reactions:
The mechanism of action for Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate remains an area of active research, particularly concerning its biological activities:
The physical and chemical properties of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate include:
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate has several scientific applications:
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a complex heterocyclic compound featuring a bi-isoxazole scaffold. Its molecular formula is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol. The core structure consists of two fused isoxazole rings: one substituted with a methyl group at the 3-position and a methyl ester at the 4-position, while the other carries a methyl group at the 5-position. The ester group (–COOCH₃) at the 4-position distinguishes it from its carboxylic acid analog (CAS 849066-63-3), which has a –COOH group instead [1] [8].
The systematic IUPAC name is Methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate, reflecting the parent isoxazole rings ("1,2-oxazole"), substituent positions, and functional groups. Its SMILES notation (CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC
) encodes the connectivity: the 5-methylisoxazol-3-yl moiety (CC1=CC(=NO1)) links to C5 of the 3-methylisoxazole ring (C2=C(C(=NO2)C)C(=O)OC) [1]. Common synonyms include "3',5-dimethyl-3,5'-biisoxazole-4'-carboxylic acid methyl ester" and "Maybridge-3_007228 methyl ester," the latter referencing its origin in chemical libraries [8].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | Methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate |
Molecular Formula | C₁₁H₁₀N₂O₄ |
CAS Registry Number | 849066-62-2 (Derived from acid analog 849066-63-3 [1]) |
SMILES | CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC |
Key Synonyms | 3',5-Dimethyl-3,5'-biisoxazole-4'-carboxylic acid methyl ester; Methyl ester of Maybridge-3_007228 |
The synthesis of bi-isoxazole derivatives like this compound evolved from early 20th-century cycloaddition chemistry. Initial routes relied on stepwise 1,3-dipolar cycloadditions between alkynes and nitrile oxides, often requiring harsh conditions and multi-step isolation. For example, bromination of 3-aryl-5-methylisoxazole-4-carboxylates—a key step for formyl group introduction—proved highly sensitive to reaction conditions, limiting yields [2]. A paradigm shift occurred with the development of one-pot methodologies in the 2000s. As demonstrated by Liu et al. (2011), methyl 3-aryl-5-methylisoxazole-4-carboxylates could be synthesized from aryl aldehydes via sequential oximation, chlorination, and cycloaddition in a single reactor [5]. This method used dimethylformamide as a universal solvent, triethylamine as a base, and N-chlorosuccinimide for chlorination, enabling efficient coupling with enamines of acetoacetate (e.g., ethyl acetoacetate enamine) to form the isoxazole core.
Modern advances include catalyst-free cycloadditions under ultrasound irradiation or in ionic liquids, enhancing regioselectivity and sustainability [9]. Computational studies further refined understanding of the electronic constraints governing bi-isoxazole formation, such as the electron-withdrawing ester group’s role in directing cycloaddition regiochemistry [5]. These innovations transformed methyl 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate from a challenging target to an accessible intermediate for drug discovery.
Table 2: Key Milestones in Bi-Isoxazole Synthesis
Time Period | Development | Technique/Method | Impact |
---|---|---|---|
Pre-2000s | Stepwise cycloadditions | Nitrile oxide + alkyne/enamine | Low yields, complex purification [2] |
Early 2000s | Bromination optimization | N-Bromosuccinimide in controlled conditions | Enabled aldehyde synthesis [2] |
2011 | One-pot multistep synthesis | Oxime chlorination/cycloaddition in DMF | High efficiency, library synthesis [5] |
2010s | Green chemistry approaches | Ultrasound, ionic liquids, catalyst-free | Improved sustainability [9] |
This methyl ester is a strategic precursor for pharmacologically active bi-isoxazoles. Its hydrolyzable ester group allows conversion to carboxylic acids (e.g., 849066-63-3) [1], which serve as versatile intermediates for amide coupling or metal-catalyzed cross-coupling. The bi-isoxazole core exhibits enhanced dipole moments and hydrogen-bonding capacity due to adjacent nitrogen and oxygen atoms, facilitating interactions with biological targets like enzymes and receptors [7]. Notably, analogs such as 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) have been incorporated as β-amino acids into hybrid α/β-peptides, improving proteolytic stability for peptidomimetic drug design [3] [10].
The 3',5-dimethylbi-isoxazole-4-carboxylate scaffold appears in compounds targeting:
Table 3: Therapeutic Applications of Bi-Isoxazole Derivatives
Therapeutic Area | Role of Bi-Isoxazole Core | Example Compound |
---|---|---|
Peptidomimetics | β-amino acid surrogate; enhances metabolic stability | 5-Amino-3-methylisoxazole-4-carboxylic acid [3] |
Kinase modulation | Binds ATP pockets via dipole-cation interactions | Isoxazole-based Src kinase inhibitors [7] |
Anti-inflammatory agents | Serves as carboxylic acid bioisostere for COX-2 inhibition | Valdecoxib analogs [7] |
Antivirals/Antibacterials | Disrupts protein-protein interfaces | Isoxazole-containing protease inhibitors [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1